Methyl 1-cyanospiro[2.4]heptane-1-carboxylate
Description
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a cyano (-CN) and ester (-COOCH₃) group at the spiro-junction. Its synthesis typically involves multi-step reactions, including cyclopropanation and functionalization. For instance, analogous compounds in were synthesized via decarboxylative coupling or nucleophilic substitutions, yielding spiro[2.4]heptane derivatives with high diastereoselectivity (up to >99:1 dr) and moderate to high yields (50–99%) . Characterization relies on NMR, IR, and HRMS, as demonstrated for compound 3ma (70% yield, dr >20:1) and 3na (79% yield, m.p. 180.0–185.4°C) .
Properties
IUPAC Name |
methyl 2-cyanospiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQGUQBDIIIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate typically involves the reaction of a suitable precursor with a cyano group and a carboxylate ester group under specific conditions. One common method involves the reaction of a spirocyclic ketone with a cyanide source and a methyl ester in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with ketone or aldehyde functional groups.
Reduction: Amino derivatives with primary or secondary amine groups.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Structural Analogues with Spiro[2.4]heptane Cores
Ethyl-5-benzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxylate (3p)
- Structure : Contains a 5-aza ring, dioxo groups, and phenyl substituents.
- Synthesis : Achieved via diastereoselective methods (98:2 dr, 86% yield) using silica gel chromatography .
- Key Differences: The dioxo and phenyl groups enhance rigidity and polarity compared to the cyano-ester motif in the target compound.
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Structure : Features an oxa ring and trimethyl substituents.
- Properties : Molecular weight 198.26 g/mol; stored as a lab reagent .
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Structure : Ethyl ester with a methyl substituent.
- Molecular Weight : 184.23 g/mol .
- Synthesis : Likely involves esterification or cyclopropanation, though specific details are unavailable .
Functional Group Analogues
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate (10d)
- Structure: Cyclopentane core with cyano and ester groups.
- Synthesis : Prepared via oxalyl chloride-mediated coupling (50% yield) .
Bicyclo[2.2.1]heptan-1-carboxylic acid, methyl ester
- Structure : Bicyclic framework without a spiro junction.
- Properties : Molecular weight 154.21 g/mol; CAS 2287-57-2 .
- Contrast : The bicyclo[2.2.1] system lacks the cyclopropane ring, simplifying synthesis but reducing structural complexity .
Comparative Data Table
Biological Activity
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure, which contributes to its biological properties. The spirocyclic framework often enhances the compound's ability to interact with biological targets, making it a valuable scaffold in drug discovery.
1. Anticancer Activity
Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, spirocyclopropane derivatives have shown promising results in inhibiting human leukemia HL60 cells, suggesting that the spirocyclic structure may be a critical factor in their anticancer activity .
Table 1: Antiproliferative Activity of Spirocyclic Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL60 (human leukemia) | TBD |
| Spirocyclopropane A | T-24 (bladder carcinoma) | TBD |
| Spirocyclopropane B | KB (epidermoid carcinoma) | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, studies suggest that spirocyclic compounds can modulate signaling pathways such as the Ras-mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation .
Case Studies
Several case studies have highlighted the biological potential of spirocyclic compounds similar to this compound.
Case Study 1: Anticancer Activity in Animal Models
In vivo studies demonstrated that a related spirocyclic compound significantly reduced tumor growth in xenograft models of human cancer. The study reported a decrease in tumor volume and an increase in apoptosis markers within treated tumors .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of spirocyclic compounds on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the spiro[2.4]heptane core in Methyl 1-cyanospiro[2.4]heptane-1-carboxylate?
- Methodological Answer : The spiro[2.4]heptane scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions or Michael addition-triggered cyclopropanation. For example, describes the use of PdCl₂(MeCN)₂ and XPhos ligands for spiro annulation under inert conditions (100°C, 1 hr), yielding spirocyclic esters with iodine substituents. Similarly, highlights cyclopropanation via Michael addition, achieving diastereoselectivity (>20:1 dr) through optimized substrate geometry and reaction kinetics. Key steps include inert-atmosphere handling, flash chromatography for purification, and structural validation via NMR/HRMS .
Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns stereochemistry and substituent positions. For instance, and use chemical shifts (e.g., δ 1.2–5.5 ppm for protons, δ 170–210 ppm for carbonyl carbons) to resolve spirocyclic conformers and confirm substitution patterns.
- IR : Identifies functional groups, such as the cyanide stretch (~2200 cm⁻¹) and ester carbonyl (~1728 cm⁻¹) ().
- HRMS : Validates molecular formulas (e.g., [M+Na]⁺ ions with <5 ppm error) to rule out impurities ( ).
Multi-technique cross-validation is critical for spirocyclic systems due to conformational complexity .
Q. What are the critical considerations for optimizing reaction yields in spiro[2.4]heptane synthesis?
- Methodological Answer : Key factors include:
- Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(MeCN)₂) enhance cross-coupling efficiency ().
- Temperature Control : Reactions often require precise heating (60–100°C) to balance activation energy and decomposition ( ).
- Solvent Polarity : Polar aprotic solvents (e.g., dioxane, THF) stabilize intermediates and improve solubility ( ).
- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) resolves diastereomers ().
Advanced Research Questions
Q. How can computational modeling address challenges in predicting the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects in spirocyclic systems. For example:
- Transition-State Analysis : Predicts regioselectivity in cyclopropanation or cross-coupling steps ( ).
- Conformational Sampling : Molecular dynamics simulations assess ring strain and stability (e.g., spiro[2.4]heptane’s 60° dihedral angles).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., cyanide substitution).
Pair computational results with experimental HRMS/NMR data to refine models .
Q. What strategies resolve enantiomers of this compound analogs, and how is chiral purity validated?
- Methodological Answer :
- Chiral HPLC : As demonstrated in and , chiral stationary phases (e.g., polysaccharide-based columns) separate racemic mixtures. For example, methyl N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives were resolved with >99% enantiomeric excess (ee) using optimized mobile phases.
- Circular Dichroism (CD) : Validates absolute configuration by correlating Cotton effects with computed spectra.
- X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives ( ).
Multi-step resolution (e.g., kinetic resolution during synthesis) may further enhance chiral purity .
Q. How do steric and electronic effects influence the diastereoselectivity of spiro[2.4]heptane derivatives in Michael addition reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., phenyl groups) favor equatorial positioning in transition states, as seen in ’s >20:1 dr for cyclopropanation.
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize carbocation intermediates, directing nucleophilic attack.
- Solvent Modulation : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity.
Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
